molecular formula C7H7ClN2O2 B2972887 2-Chloro-4,6-dimethyl-3-nitropyridine CAS No. 89793-09-9

2-Chloro-4,6-dimethyl-3-nitropyridine

Cat. No. B2972887
CAS RN: 89793-09-9
M. Wt: 186.6
InChI Key: NZEYMNVLIWPZDW-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3-nitropyridine is a nitropyridine derivative with a chlorine atom and two methyl groups attached to the pyridine ring . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 2,6-dimethyl-4-pyrone as a raw material. This undergoes an ammonolysis aromatization reaction with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product. This is then chlorinated and deprotected in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine. Finally, nitration of the 4-chloro-2,6-dimethylpyridine with a dehydrating agent/nitric acid yields 4-chloro-2,6-dimethyl-3-nitropyridine .


Molecular Structure Analysis

The molecular formula of this compound is C7H7ClN2O2 . Its average mass is 186.596 Da and its monoisotopic mass is 186.019608 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 270.3±35.0 °C at 760 mmHg, and a flash point of 117.3±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Electron Spin Resonance Spectra Studies

2-Chloro-4,6-dimethyl-3-nitropyridine and its derivatives have been studied for their electron spin resonance spectra. Cottrell and Rieger (1967) examined the hyperfine splitting constants and molecular orbital calculations of various nitropyridine and nitropyrimidine anion radicals, including 2-chloro variants, in dimethyl-sulphoxide solutions. They observed ionization of chloride from 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine, leading to the formation of 3-nitropyridine anions (Cottrell & Rieger, 1967).

Crystal Structure Analysis

The X-ray crystal structure of substituted pyridine derivatives, including 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, reveals key structural details. Hanuza et al. (1997) studied the crystal packing of these compounds, highlighting medium strong hydrogen bonds and intermolecular contacts in their crystal structures. This research helps in understanding the structural characteristics of similar compounds (Hanuza et al., 1997).

Synthesis and Complexation Studies

Long et al. (1993) explored the synthesis and properties of ligands related to this compound. They focused on the creation of bipyridyl ligands for potential use in medicinal chemistry, such as in the context of antitumor drugs. This research contributes to our understanding of how these compounds can be used in drug development and their potential interactions with metal ions (Long et al., 1993).

Kinetic Studies in Chemical Reactions

El-Bardan et al. (2002) investigated the kinetics of reactions involving substituted anilines and 2-chloro-5-nitropyridine. Their research provides insights into the reaction mechanisms and energy barriers in chemical processes involving these compounds. This knowledge is crucial for designing and optimizing chemical reactions in various industrial and research applications (El-Bardan et al., 2002).

Vibrational and Structural Studies

Studies on the vibrational properties and crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide provide comparative insights with chloro- and bromo-derivatives. This research, conducted by Ban-Oganowska et al. (2001), helps in understanding the molecular conformation and intermolecular interactions of these compounds, which is essential for their application in materials science and other fields (Ban-Oganowska et al., 2001).

Safety and Hazards

2-Chloro-4,6-dimethyl-3-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4,6-dimethyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEYMNVLIWPZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89793-09-9
Record name 2-chloro-4,6-dimethyl-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4,6-dimethyl-3-nitro-2(1H)-pyridinone (step 1, 10.0 g, 29.7 mmol) in phosphorus oxychloride (35 mL, 187.3 mmol) was stirred at 95° C. for 3 h, then cooled to 45° C. The excess amount of phosphorus oxychloride was removed by distillation under reduced pressure at 45° C. The residue was cooled to room temperature, and diluted with dichloromethane (75 mL). The resulting solution was cooled to 0° C., and 2N hydrochloric acid (50 mL) was added dropwise into the solution. The organic layer was separated, and washed with 2N hydrochloric acid (4×25 mL), 2N aqueous NaOH (2×50 mL) and brine (50 mL). The organic phase was dried (MgSO4) and concentrated under reduced pressure to give 10.0 g (90%) of the title compound as white solids: 1H-NMR (CDCl3) δ 7.07 (1H, s), 2.56 (3H, s), 2.35 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 4,6-dimethyl-3-nitro-2(1H-pyridinone (step 1, 10.0 g, 29.7 mmol) in phosphorus oxychloride (35 mL, 187.3 mmol) was stirred at 95° C. for 3 h, then cooled to 45° C. The excess amount of phosphorus oxychloride was removed by distillation under reduced pressure at 45° C. The residue was cooled to room temperature, and diluted with dichloromethane (75 mL). The resulting solution was cooled to 0° C., and 2N hydrochloric acid (50 mL) was added dropwise into the solution. The organic layer was separated, and washed with 2N hydrochloric acid (4×25 mL), 2N aqueous NaOH (2×50 mL) and brine (50 mL). The organic phase was dried (MgSO4) and concentrated under reduced pressure to give 10.0 g (90%) of the title compound as white solids: 1H-NMR (CDCl3) δ 7.07 (1H, s), 2.56 (3H, s), 2.35 (3H, s).
[Compound]
Name
4,6-dimethyl-3-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
90%

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